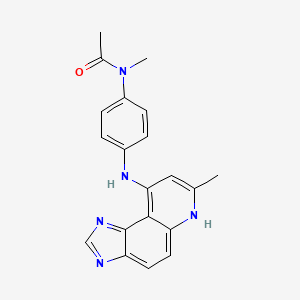

Acodazole

Description

Properties

CAS No. |

79152-85-5 |

|---|---|

Molecular Formula |

C20H19N5O |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C20H19N5O/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26/h4-11,23-24H,1-3H3 |

InChI Key |

YHHUQUILBRTPTF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C |

Canonical SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C |

Appearance |

Solid powder |

Other CAS No. |

79152-85-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

55435-65-9 (mono-hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acodazole, NSC 305884; NSC-305884; NSC305884 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acodazole

Disclaimer: The following guide is based on publicly available information regarding Acodazole (NSC 305884). While the primary mechanism of action is identified as DNA intercalation, detailed experimental data, quantitative metrics, and specific signaling pathways are not extensively documented in the accessible scientific literature. This document provides a comprehensive overview of the known information and outlines the general experimental approaches and potential mechanisms based on the characteristics of DNA intercalating agents.

Introduction

This compound is a synthetic imidazoquinoline derivative that has been investigated for its antineoplastic and antimicrobial properties. [1]Its development as a potential anticancer agent has been limited due to significant cardiotoxicity observed in early clinical trials. [1]The primary mechanism of action of this compound is believed to be its ability to intercalate into DNA, thereby disrupting DNA replication and leading to cytotoxicity in rapidly dividing cells.

Core Mechanism of Action: DNA Intercalation

The prevailing scientific understanding is that this compound functions as a DNA intercalating agent. This involves the insertion of its planar imidazoquinoline ring system between the base pairs of the DNA double helix. This interaction is non-covalent and is thought to be the basis of its antineoplastic activity.

The process of DNA intercalation by a small molecule like this compound typically involves the following steps:

-

Initial Electrostatic Interaction: The cationic nature of the molecule at physiological pH may facilitate an initial attraction to the negatively charged phosphate backbone of DNA.

-

Insertion between Base Pairs: The planar aromatic structure of this compound then inserts itself into the space between adjacent base pairs, leading to a distortion of the DNA helix.

-

Disruption of DNA Functions: This intercalation event can lead to several downstream consequences that inhibit cellular proliferation:

-

Inhibition of DNA Replication: The presence of this compound in the DNA strand can physically obstruct the progression of DNA polymerase, leading to a halt in DNA synthesis.

-

Inhibition of Transcription: Similarly, RNA polymerase can be blocked, preventing the synthesis of RNA from the DNA template.

-

Induction of DNA Damage Response: The distortion of the DNA helix can be recognized by cellular machinery as DNA damage, potentially triggering cell cycle arrest and apoptosis.

-

Inhibition of Topoisomerase Activity: While not definitively shown for this compound, many DNA intercalators are also known to interfere with the function of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication and transcription.

-

Quantitative Data

Specific quantitative data on the binding affinity of this compound to DNA, such as binding constants (Kb) or dissociation constants (Kd), are not available in the reviewed literature. Similarly, IC50 values for the inhibition of specific enzymes like topoisomerases or DNA polymerases by this compound have not been publicly reported.

The available quantitative data for this compound primarily comes from a Phase I clinical trial, which focused on its pharmacokinetics and toxicity.

Table 1: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial

| Parameter | Value | Reference |

| Half-life (t1/2) | 20.7 hours | [1] |

| Clearance | Primarily by nonrenal mechanisms | [1] |

Table 2: Clinical Observations of this compound-Induced Cardiotoxicity

| Observation | Details | Reference |

| Q-Ti Prolongation | ≥20% prolongation observed in 20 of 27 treatments. | [1] |

| Ventricular Tachycardia | Polymorphic ventricular tachycardia ("torsades des pointes") was observed in one patient at a dose of 1184 mg/m2. | [1] |

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are not available in the public domain. However, the following are standard methodologies that would be employed to characterize the mechanism of a DNA intercalating agent.

DNA Intercalation Assays

-

Ethidium Bromide Displacement Assay: This fluorescence-based assay is used to determine if a compound can intercalate into DNA. Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A test compound that also intercalates will displace EtBr, leading to a decrease in fluorescence.

-

Protocol Outline:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide.

-

Measure the baseline fluorescence.

-

Add increasing concentrations of this compound to the solution.

-

Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of EtBr and suggests DNA intercalation by this compound.

-

-

-

Viscometry: DNA intercalation unwinds and lengthens the DNA helix, which increases the viscosity of a DNA solution.

-

Protocol Outline:

-

Prepare a solution of sonicated, linear DNA.

-

Measure the flow time of the DNA solution using a viscometer.

-

Add increasing concentrations of this compound to the DNA solution.

-

Measure the flow time at each concentration. An increase in flow time indicates an increase in viscosity, supporting an intercalative binding mode.

-

-

-

UV-Visible Spectrophotometry: The interaction of a compound with DNA can lead to changes in its UV-Vis absorption spectrum, such as hypochromism (decreased absorbance) and a bathochromic shift (redshift in the maximum wavelength).

-

Protocol Outline:

-

Record the UV-Vis spectrum of this compound in a suitable buffer.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the spectrum after each addition of DNA.

-

Analyze the changes in the absorption spectrum to determine binding parameters.

-

-

Topoisomerase Inhibition Assay

-

DNA Relaxation Assay (for Topoisomerase I): This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Protocol Outline:

-

Incubate supercoiled plasmid DNA with topoisomerase I in the presence and absence of this compound.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the control.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathways affected by this compound are not defined in the literature, the following diagrams illustrate the hypothetical mechanism of action and a typical experimental workflow for its investigation.

References

Acodazole: A Technical Guide to its Role in DNA Intercalation and Replication Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acodazole, a potent anti-cancer agent, and its mechanisms of action centered on DNA intercalation and the subsequent inhibition of DNA replication. This document outlines the biophysical interactions of this compound with DNA, its effects on critical enzymes such as topoisomerase II, and the resulting cytotoxic effects on cancer cells.

Introduction to this compound

This compound and its derivatives are recognized for their significant anti-neoplastic properties. These compounds belong to a class of molecules known as DNA intercalators, which are characterized by their ability to insert themselves between the base pairs of the DNA double helix. This interaction physically alters the structure of DNA, leading to disruptions in essential cellular processes like replication and transcription, ultimately inducing cell death, particularly in rapidly dividing cancer cells.[1][2]

Mechanism of Action: DNA Intercalation

The primary mechanism by which this compound exerts its cytotoxic effects is through DNA intercalation. The planar, aromatic structure of this compound allows it to slide into the space between stacked base pairs of DNA.[1] This insertion is driven by a combination of hydrophobic and van der Waals forces.[1]

Upon intercalation, this compound induces significant conformational changes in the DNA structure:

-

Unwinding of the DNA Helix: The insertion of the molecule forces the DNA helix to unwind to a certain degree to accommodate the intercalator. This unwinding can be measured and is a characteristic feature of intercalating agents.[2]

-

Lengthening of the DNA Strand: The separation of base pairs to create a space for this compound results in an overall increase in the length of the DNA molecule.[1][2]

-

Alteration of DNA Supercoiling: By changing the helical twist of the DNA, intercalators like this compound can affect the supercoiling of the entire DNA molecule, which is critical for its packaging and the regulation of gene expression.[1]

These structural perturbations interfere with the ability of DNA-binding proteins and enzymes to function correctly, leading to a cascade of downstream effects that inhibit cell proliferation.[3]

Inhibition of DNA Replication

The structural changes induced by this compound's intercalation directly impede the process of DNA replication. The replication machinery, a complex of enzymes and proteins, requires a specific DNA conformation to function.

3.1. Stalling of the Replication Fork: The progression of the replication fork, the site of active DNA synthesis, is physically blocked by the presence of intercalated this compound molecules.[4][5] This can lead to replication fork stalling, where the helicase may continue to unwind the DNA, but the DNA polymerase is unable to synthesize the new strand.[6][7] This uncoupling of helicase and polymerase activities can expose long stretches of single-stranded DNA (ssDNA), which is a signal for cellular stress and can trigger DNA damage response pathways.[6][8]

3.2. Interference with Topoisomerase II: Topoisomerase II is a vital enzyme that resolves the topological stress, such as supercoils and catenanes, that arises during DNA replication and transcription.[9][10] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[11][12]

This compound acts as a topoisomerase II poison .[9][11] It does not inhibit the enzyme's ability to cleave DNA but rather stabilizes the "cleavage complex," which is the transient intermediate where the topoisomerase is covalently bound to the 5' ends of the broken DNA.[13][14][15] By preventing the religation of the DNA strands, this compound converts a transient break into a permanent, cytotoxic double-strand break.[11][13] The accumulation of these stalled cleavage complexes is a major contributor to the drug's anti-cancer activity.[11][12]

dot

Caption: this compound's mechanism of action.

Quantitative Data

The efficacy of this compound and its analogs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.[16][17] IC50 values are crucial for comparing the potency of different compounds and for determining their therapeutic potential.[16][18]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 22.4 | [19] |

| HTB-26 | Breast Cancer | 10-50 | [19] |

| PC-3 | Pancreatic Cancer | 10-50 | [19] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [19][20] |

| MCF7 | Breast Adenocarcinoma | 9.5 | [20] |

Note: IC50 values can vary depending on the specific derivative of this compound and the experimental conditions.

Experimental Protocols

5.1. DNA Intercalation Assay (DNA Unwinding Assay):

This assay is used to determine if a compound intercalates into the DNA double helix.[21]

-

Principle: DNA intercalators unwind the DNA helix. When a topoisomerase I is present, it will relax the supercoiled DNA. In the presence of an intercalator, the resulting DNA will be underwound. Upon removal of the intercalator and the enzyme, the DNA will become positively supercoiled. The degree of supercoiling is proportional to the extent of unwinding caused by the compound.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), Vaccinia Topoisomerase I, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol), this compound, loading buffer, agarose gel, ethidium bromide or other DNA stain.

-

Procedure:

-

Set up reactions containing supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound.

-

Add Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. The appearance of supercoiled topoisomers indicates intercalation.[21]

-

dot

Caption: DNA Unwinding Assay Workflow.

5.2. Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization):

This assay determines if a compound acts as a topoisomerase II poison.

-

Principle: Topoisomerase II poisons stabilize the covalent complex between the enzyme and the cleaved DNA. This can be detected by observing the linearization of plasmid DNA or the fragmentation of chromosomal DNA.

-

Materials: Supercoiled or relaxed plasmid DNA, human Topoisomerase IIα, assay buffer, ATP, this compound, stop solution (SDS, EDTA), proteinase K, agarose gel, DNA stain.

-

Procedure:

-

Prepare reaction mixtures containing plasmid DNA, Topoisomerase II, assay buffer, and ATP.

-

Add varying concentrations of this compound.

-

Incubate at 37°C.

-

Stop the reaction with SDS and EDTA to trap the cleavage complex.

-

Treat with proteinase K to digest the enzyme.

-

Analyze the DNA on an agarose gel. An increase in the amount of linear (for supercoiled substrate) or cleaved (for relaxed substrate) DNA indicates stabilization of the cleavage complex.

-

5.3. Cell Viability Assay (IC50 Determination):

This assay measures the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The viability of cells is assessed after treatment with a range of drug concentrations. The IC50 value is calculated from the dose-response curve.

-

Materials: Cancer cell lines, culture medium, 96-well plates, this compound, viability reagent (e.g., MTT, WST-8, or resazurin).[16]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 48 or 72 hours).[18]

-

Add the viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50.[17]

-

Conclusion

This compound's potent anti-cancer activity stems from its dual role as a DNA intercalator and a topoisomerase II poison. By physically disrupting the DNA structure and stabilizing cytotoxic enzyme-DNA complexes, this compound effectively inhibits DNA replication and induces cell death in rapidly proliferating cancer cells. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of this compound and its derivatives as effective chemotherapeutic agents.

References

- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage Response Pathway and Replication Fork Stress During Oligonucleotide Directed Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of damage tolerance and repair during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Chapter 9: DNA Replication - Chemistry [wou.edu]

- 9. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]

- 11. researchtrends.net [researchtrends.net]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. embopress.org [embopress.org]

- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. inspiralis.com [inspiralis.com]

Acodazole: A Technical Overview of its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole is a synthetic imidazoquinoline compound that has been investigated for its antineoplastic properties.[1][2] Its primary mechanism of action is believed to be the intercalation into DNA, which disrupts DNA replication processes in cancer cells.[1] Despite its potential as an anticancer agent, the clinical development of this compound has been hampered by significant cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the available information on the synthesis and chemical properties of this compound, with a focus on its mechanism of action and associated toxicities. Due to the limited publicly available data, detailed experimental protocols for its synthesis are not available. This document summarizes the known chemical and pharmacological data and presents a general overview of its mechanism.

Chemical Properties and Data

This compound, with the chemical name N-methyl-N-(4-((7-methyl-1H-imidazo(4,5-f)quinolin-9-yl)amino)phenyl)acetamide, is a heterocyclic compound.[1] Its hydrochloride salt is also a common form for research and development.[2]

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H19N5O | [2] |

| Molecular Weight | 345.40 g/mol | [3] |

| CAS Number | 79152-85-5 | [1] |

| CAS Number (HCl salt) | 55435-65-9 | [1] |

| Half-life (t1/2) | 20.7 hours | [2] |

| Clearance | Primarily nonrenal | [2] |

Synthesis

Mechanism of Action: DNA Intercalation

The primary antineoplastic effect of this compound is attributed to its ability to act as a DNA intercalating agent.[1] DNA intercalators are molecules with a planar aromatic ring structure that can insert themselves between the base pairs of the DNA double helix.[4][5] This insertion leads to a distortion of the DNA structure, which can inhibit crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

Caption: General signaling pathway of this compound via DNA intercalation.

Associated Cardiotoxicity

A significant adverse effect associated with this compound is cardiotoxicity, specifically the prolongation of the Q-T interval.[2] This electrophysiological effect on the heart can lead to serious arrhythmias, such as torsades de pointes.[2] The exact molecular mechanism of this compound-induced cardiotoxicity has not been fully elucidated in the available literature. However, drug-induced cardiotoxicity can occur through various mechanisms, including interference with cardiac ion channels, induction of oxidative stress, and mitochondrial dysfunction. Further investigation is required to determine the specific pathways through which this compound exerts its cardiotoxic effects.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the characterization of its chemical properties are not described in the currently available scientific literature. For researchers interested in working with this compound, the following general experimental approaches would be relevant:

-

Synthesis: A potential synthetic route could be explored based on established methods for the synthesis of imidazoquinolines. This would likely involve a multi-step process requiring purification and characterization at each step using techniques such as NMR, mass spectrometry, and elemental analysis.

-

Chemical Property Determination: Standard laboratory procedures would be used to determine key chemical properties.

-

Solubility: Assessed in various solvents at different temperatures.

-

pKa: Determined using potentiometric titration or UV-spectrophotometry.

-

Stability: Evaluated under different conditions (e.g., pH, temperature, light) using HPLC to monitor degradation over time.

-

Conclusion

This compound is a synthetic imidazoquinoline with demonstrated antineoplastic activity, primarily acting through DNA intercalation. While it holds potential as a cancer therapeutic, its clinical utility is significantly limited by its cardiotoxic side effects. The lack of detailed, publicly available information on its synthesis and a complete chemical profile highlights the need for further research to fully understand its structure-activity relationship and the mechanisms underlying its toxicity. Such studies would be crucial for the potential design of safer and more effective analogs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase I clinical trial and pharmacokinetic evaluation of this compound (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acodazole and Related Heterocyclic Antineoplastic Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Acodazole, its known mechanism of action, and, due to the limited public data on its direct structural analogs, expands to cover the structural analogs and derivatives of other relevant heterocyclic compounds with antineoplastic properties. This guide also explores the signaling pathways affected by related compounds to provide a broader context for research and development.

This compound: An Overview

This compound is a synthetic antineoplastic agent characterized by an imidazoquinoline core structure.[1] Its primary mechanism of action is believed to be the intercalation into DNA, which disrupts DNA replication and leads to its anticancer effects.[1] However, the use of this compound has been associated with significant cardiotoxicity.[1] Publicly available information on specific structural analogs and derivatives of this compound is scarce.

Structural Analogs and Derivatives of Related Heterocyclic Compounds

Given the limited data on this compound analogs, this section focuses on the derivatives of other nitrogen-containing heterocyclic scaffolds that have been explored for their antineoplastic activities.

Indazole-containing compounds are a significant class of heterocycles in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including antitumor effects.[2]

Synthesis and Antitumor Activity:

A study by an unnamed author describes the synthesis of new N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides. The synthesis involved the reduction of 2-alkyl-6-nitroindazoles with SnCl2 in different alcohols, followed by coupling with arylsulfonyl chlorides.[3]

Two compounds from this series, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (Compound 4 ) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (Compound 9 ), demonstrated significant antiproliferative activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines.[3] These compounds were also found to induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase.[3]

| Compound | Cell Line | IC50 (µM)[3] |

| 4 : N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 | 4.21 |

| A549 | 18.6 | |

| 9 : N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 | 5.32 |

| A549 | 11.4 |

Experimental Protocol: Synthesis of N-[6-indazolyl]arylsulfonamides

-

Reduction of Nitroindazole: 2-alkyl-6-nitroindazoles are reduced using tin(II) chloride (SnCl2) in an alcoholic solvent to yield the corresponding amine.

-

Coupling Reaction: The resulting amine is then coupled with an appropriate arylsulfonyl chloride in the presence of pyridine to form the final N-[6-indazolyl]arylsulfonamide derivative.[3]

The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is a common scaffold in medicinal chemistry. Several derivatives have been synthesized and evaluated for their anticancer properties.

Synthesis and Antifungal/Anticancer Activity:

One area of research has focused on synthesizing 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid, which have shown significant antifungal activity.[4] In another study, a series of 1,2,4-oxadiazoles linked with benzimidazole derivatives were synthesized and evaluated for their antitumor activities against MCF-7, A549, and A375 cancer cell lines, with some compounds showing higher biological activity than doxorubicin.[5]

Experimental Protocol: General Synthesis of 1,2,4-Oxadiazole Derivatives

A common method for the synthesis of 1,2,4-oxadiazoles involves the heterocyclization of amidoximes with carboxylic acid derivatives.[5]

-

Amidoxime Formation: An appropriate nitrile is reacted with hydroxylamine to form the corresponding amidoxime.

-

Cyclization: The amidoxime is then reacted with an acyl chloride or another activated carboxylic acid derivative. This reaction often proceeds through an O-acylated intermediate that then undergoes cyclization and dehydration to form the 1,2,4-oxadiazole ring. The use of a catalyst like TBAF or pyridine can improve the efficiency of the synthesis.[5]

Signaling Pathways in Related Antineoplastic Agents

While specific signaling pathways for this compound are not well-documented in the available literature, the effects of other antineoplastic agents on cellular signaling are well-studied. Nocodazole, an antineoplastic agent that interferes with microtubule polymerization, provides a useful case study.

Nocodazole has been shown to suppress the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is frequently implicated in cancer cell survival and proliferation.[6]

Mechanism of Action:

Nocodazole interferes with the binding of the p85 subunit of PI3K to the activated epidermal growth factor receptor (EGFR).[6] This disruption prevents the activation of the PI3K/Akt pathway, ultimately affecting cell growth and migration.[6] Studies have shown that treatment with nocodazole leads to the arrest of cells in the G2/M phase of the cell cycle.[6]

Experimental Protocol: Analysis of Akt Phosphorylation

-

Cell Culture and Treatment: COS7 cells are cultured and treated with nocodazole for a specified period (e.g., 24 hours).

-

Protein Extraction: Cellular proteins are extracted from both treated and untreated cells.

-

Western Blotting: The levels of total Akt and phosphorylated Akt (p-Akt) are determined by Western blotting using specific antibodies. A decrease in the p-Akt/Akt ratio in nocodazole-treated cells indicates inhibition of the pathway.

-

Immunoprecipitation: To investigate the interaction between p85 and EGFR, immunoprecipitation experiments can be performed using an anti-EGFR antibody, followed by Western blotting for p85.[6]

Signaling Pathway Diagram: Nocodazole's Effect on the PI3K/Akt Pathway

Caption: Nocodazole inhibits the PI3K/Akt pathway by disrupting p85 binding to EGFR.

Experimental Workflow Diagram: Investigating Protein-Protein Interactions

Caption: Workflow for co-immunoprecipitation to study protein interactions.

Conclusion

While this compound itself has limited publicly available data regarding its structural analogs and detailed signaling pathways, the broader field of heterocyclic antineoplastic agents offers a rich area for research and development. The study of indazole and oxadiazole derivatives highlights the potential for discovering novel anticancer compounds. Furthermore, understanding the mechanisms of action of related compounds, such as Nocodazole's impact on the PI3K/Akt pathway, provides valuable insights for designing new therapeutic strategies and for the preclinical evaluation of novel drug candidates. Future research into the imidazoquinoline scaffold of this compound could yet yield potent and less toxic derivatives.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the effect of nocodazole on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Nocodazole in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocodazole is a synthetic antineoplastic agent that has been extensively studied for its potent cytotoxic effects on a wide range of cancer cell lines. As a microtubule-depolymerizing agent, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Nocodazole, including its mechanism of action, a summary of its cytotoxic activity across various cancer cell lines, detailed experimental protocols for assessing its effects, and visualizations of key cellular pathways and experimental workflows.

Mechanism of Action

Nocodazole exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network has profound consequences for cellular processes, particularly cell division. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis.[1]

Key molecular events in Nocodazole-induced apoptosis include:

-

Phosphorylation of Bcl-2 and Bim: Nocodazole treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bim. This phosphorylation is mediated by the p34cdc2 kinase and is dependent on the G2/M arrest.[2]

-

Mitochondrial Membrane Depolarization: The alterations in Bcl-2 family proteins lead to a loss of mitochondrial membrane potential (Δψm).[3]

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3, which are key executioners of apoptosis.[2][3]

-

PARP Cleavage: Activated caspases cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Data Presentation: In Vitro Cytotoxicity of Nocodazole (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Nocodazole in various human and murine cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, the specific assay used, and the duration of drug exposure.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| KB/HeLa | Human Cervical Cancer | 48 hrs | 0.14 | [4] |

| LT12 | Rat Multi-drug Resistant | 48 hrs | 0.07 | [4] |

| L1210 | Mouse Leukemia | 48 hrs | 0.05 | [4] |

| L1210/VCR | Vincristine-resistant Mouse Leukemia | 48 hrs | 0.09 | [4] |

| P388/ADR | Adriamycin-resistant Mouse Leukemia | 48 hrs | 0.17 | [4] |

| Chronic Lymphocytic Leukaemia (CLL) cells | Human Leukemia | Not Specified | ≤16 | [3] |

Mandatory Visualization

Nocodazole-Induced Apoptotic Signaling Pathway

References

- 1. Nocodazole - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Nocodazole on Tumor Suppressor Gene Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biological effects of Nocodazole, a potent antineoplastic agent, with a specific focus on its modulation of key tumor suppressor gene pathways. As the query for "Acodazole" yielded limited relevant results, this paper focuses on the well-researched and structurally related compound, Nocodazole. This document details the molecular mechanisms by which Nocodazole influences the p53 and Retinoblastoma (Rb) pathways, presenting quantitative data on its effects, outlining detailed experimental protocols for replication, and visualizing the intricate signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology and drug development.

Introduction

Tumor suppressor genes are critical regulators of cellular growth, acting as sentinels that can halt the cell cycle or induce apoptosis in the presence of DNA damage or other oncogenic stressors.[1] The p53 and Retinoblastoma (Rb) proteins are two of the most well-characterized tumor suppressors, and their inactivation is a common event in the development of human cancers.[2]

Nocodazole is a synthetic benzimidazole derivative that functions as a microtubule-destabilizing agent.[3] By binding to β-tubulin, it disrupts the polymerization of microtubules, leading to a mitotic arrest in the G2/M phase of the cell cycle.[3] This disruption of the mitotic spindle is a key mechanism of action for many anticancer drugs. Beyond its direct effects on mitosis, Nocodazole has been shown to have profound impacts on tumor suppressor pathways, particularly the p53 and Rb pathways, which are the central focus of this guide.

Mechanism of Action: Nocodazole and Tumor Suppressor Gene Regulation

Nocodazole's primary mechanism of inducing cell cycle arrest and apoptosis is intrinsically linked to its ability to activate and modulate tumor suppressor pathways.

The p53 Pathway

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[4] Nocodazole treatment has been demonstrated to increase the levels of transcriptionally active p53 in a dose-dependent manner.[2][5] This activation is not a result of direct DNA damage but rather a consequence of the cellular stress induced by microtubule disruption.

Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[6] The induction of p21 is a critical downstream event in the Nocodazole-induced cell cycle arrest.[6] p21 inhibits the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle.[6]

The Retinoblastoma (Rb) Pathway

The Retinoblastoma protein (Rb) is a key regulator of the G1/S phase transition.[2] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication.[2] The activity of Rb is controlled by phosphorylation mediated by cyclin-CDK complexes.

Nocodazole treatment leads to the hypophosphorylation of Rb.[6] This is a direct consequence of the p53-mediated induction of p21, which inhibits the cyclin-CDK complexes responsible for Rb phosphorylation.[6] The resulting active, hypophosphorylated Rb maintains the G1 arrest, preventing cells that have slipped from mitotic arrest from re-entering the cell cycle and becoming polyploid.[6]

Regulation of Apoptosis via Bcl-2 Family Proteins

In addition to cell cycle arrest, Nocodazole can induce apoptosis. This process is, in part, mediated by the phosphorylation of the anti-apoptotic protein Bcl-2.[7][8] Phosphorylation of Bcl-2 can inactivate its anti-apoptotic function, thereby promoting cell death. Nocodazole has been shown to cause an increase in the serine-70 phosphorylated form of Bcl-2 in some cancer cells.[7]

Interestingly, Nocodazole also induces p53-dependent activation of c-Jun N-terminal kinase (JNK).[9] While JNK activation is often associated with apoptosis, in the context of Nocodazole treatment, its p53-mediated activation appears to have a pro-survival role. Inhibition of this JNK activity has been shown to enhance Nocodazole-induced apoptosis.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of Nocodazole on various cell lines and molecular targets as reported in the literature.

Table 1: Nocodazole IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Assay |

| RPMI8226-S | Multiple Myeloma | 60 nM | 48 hours | Not Specified |

| RPMI8226-Dox40 | Multiple Myeloma | 25 nM | 48 hours | Not Specified |

| RPMI8226-MR20 | Multiple Myeloma | 80 nM | 48 hours | Not Specified |

| MM.1S | Multiple Myeloma | 65 nM | 48 hours | Not Specified |

| MM.1R | Multiple Myeloma | 60 nM | 48 hours | Not Specified |

| LT12 | Rat Leukemia | 0.006 µM | 48 hours | XTT |

| HeLa | Cervical Cancer | 49.33 ± 2.60 nM | Not Specified | GI50 |

| RPE-1 | Retinal Pigment Epithelium | 81.67 ± 4.41 nM | Not Specified | GI50 |

Data compiled from multiple sources.[9][10][11]

Table 2: Effects of Nocodazole on Tumor Suppressor and Apoptotic Proteins

| Cell Line | Nocodazole Concentration | Protein | Effect |

| Mouse 3T3 Cells | Dose-dependent | p53 | Increased transcriptional activity |

| MEFs (wild-type) | 0.125 µg/ml | p21 | Increased protein levels after 16 hours |

| MEFs (wild-type) | 0.125 µg/ml | Rb | Hypophosphorylation |

| Chronic Lymphocytic Leukemia Cells | ≤16 µM | Bcl-2 | Increased serine-70 phosphorylation or reduced total expression |

| HCT116 (p53+/+) | 200 ng/ml (1 hour) | JNK1/2 | Increased phosphorylation |

Data compiled from multiple sources.[5][6][7][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of Nocodazole.

Cell Culture and Nocodazole Treatment

-

Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon carcinoma), and various multiple myeloma cell lines (e.g., RPMI8226) are commonly used. Mouse Embryonic Fibroblasts (MEFs) are also utilized for studying p53 and p21 knockout effects.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Nocodazole Preparation: Nocodazole is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/ml).[12]

-

Treatment: For experiments, the Nocodazole stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included. Treatment durations can range from a few hours to 48 hours or more, depending on the experimental endpoint.[12]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of Nocodazole concentrations for the desired duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After Nocodazole treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-p21, anti-phospho-Rb, anti-total-Rb, anti-phospho-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

p53 DNA-Binding Assay (ELISA-based)

-

Nuclear Extract Preparation: Prepare nuclear extracts from Nocodazole-treated and control cells.

-

Plate Coating: Use a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus DNA binding site.

-

Binding Reaction: Add the nuclear extracts to the wells and incubate to allow p53 to bind to the DNA.

-

Primary Antibody Incubation: Add a primary antibody specific for p53.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.

-

Colorimetric Detection: Add a colorimetric substrate (e.g., TMB) and measure the absorbance. The intensity of the color is proportional to the amount of p53 bound to the DNA.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow discussed in this guide.

Caption: Nocodazole-induced p53-Rb signaling pathway leading to G1 cell cycle arrest.

Caption: Nocodazole's dual role in regulating apoptosis through JNK and Bcl-2.

Caption: A generalized workflow for studying Nocodazole's effects on cancer cells.

Conclusion

Nocodazole exerts its antineoplastic effects not only by disrupting microtubule dynamics and inducing mitotic arrest but also by activating critical tumor suppressor pathways. Its ability to induce a p53-dependent cell cycle arrest through the upregulation of p21 and subsequent hypophosphorylation of Rb highlights a key mechanism for preventing the proliferation of genomically unstable cells. Furthermore, its influence on apoptotic pathways, including the phosphorylation of Bcl-2 and the paradoxical role of JNK activation, provides additional avenues for therapeutic intervention. A thorough understanding of these intricate molecular interactions is paramount for the rational design of novel cancer therapies and for optimizing the use of microtubule-targeting agents in the clinic. This guide provides a foundational resource for researchers to further explore the therapeutic potential of Nocodazole and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Microtubule-active drugs taxol, vinblastine, and nocodazole increase the levels of transcriptionally active p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of the p53-Dependent Postmitotic Checkpoint following Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. sbs.utexas.edu [sbs.utexas.edu]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Acodazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole (NSC 305884) is a synthetic imidazoquinoline derivative that has demonstrated both antineoplastic and antimicrobial properties. As an antineoplastic agent, its primary mechanism of action is believed to be DNA intercalation, leading to the disruption of DNA replication. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, primarily derived from a Phase I clinical trial. It is intended to serve as a technical resource for researchers and professionals involved in drug development, offering a consolidated view of the compound's characteristics, experimental methodologies, and potential pathways for further investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through a Phase I clinical trial involving intravenous administration. The available data indicates a long terminal half-life and clearance predominantly through nonrenal routes.

Summary of Human Pharmacokinetic Parameters

A Phase I clinical trial involving 33 patients receiving this compound as a 1-hour intravenous infusion once weekly for four weeks provided the following key pharmacokinetic data. Doses ranged from 20 mg/m² to 888 mg/m².

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 20.7 hours | |

| Clearance | Primarily by nonrenal mechanisms |

Further detailed quantitative data on parameters such as Cmax, AUC, and Volume of Distribution at various dose levels were not available in the reviewed literature.

Experimental Protocol: Phase I Clinical Trial

Study Design: A Phase I dose-escalation study was conducted to determine the maximum tolerated dose, characterize toxicities, and evaluate the pharmacokinetic profile of this compound.

Patient Population: 33 patients with various types of cancer were enrolled in the study.

Dosing and Administration: this compound was administered as a 1-hour intravenous infusion once weekly for four weeks. The initial doses ranged from 20 mg/m² to 888 mg/m². A modified schedule was later implemented for five patients, with escalating doses of 340 mg/m², 500 mg/m², 666 mg/m², and 888 mg/m² in weeks one through four, respectively.

Pharmacokinetic Sampling and Analysis: Specific details on the blood sampling schedule and the analytical methods used for plasma concentration determination were not available in the reviewed literature.

Pharmacodynamics

The pharmacodynamic effects of this compound observed in the Phase I clinical trial were primarily centered on cardiovascular parameters, specifically cardiac repolarization. No significant antitumor activity was observed in this initial study.

Cardiovascular Effects

A significant dose-dependent prolongation of the Q-T interval (Q-Ti) on electrocardiograms was the most notable pharmacodynamic effect.

| Dose Level | Observed Effect | Onset and Resolution | Reference |

| All dose levels | Q-Ti prolongation occurred | Resolved 24-36 hours after each infusion | |

| 1184 mg/m² | Polymorphic ventricular tachycardia ("torsades des pointes") | Not specified |

Experimental Protocol: Electrocardiographic Monitoring

Methodology: Electrocardiograms (ECGs) were performed to monitor cardiac function, with a particular focus on the Q-T interval.

Monitoring Schedule: Specific details on the frequency and timing of ECG monitoring were not available in the reviewed literature, but it was conducted in relation to the drug infusion.

Data Analysis: The Q-T interval was corrected for heart rate (QTc) to assess for drug-induced prolongation. A prolongation of 20% or greater was considered significant.

Mechanism of Action

Antineoplastic Activity: DNA Intercalation

This compound's activity as an antineoplastic agent is attributed to its ability to intercalate into DNA. This process involves the insertion of its planar imidazoquinoline ring structure between the base pairs of the DNA double helix. This interaction is thought to disrupt the normal process of DNA replication, ultimately leading to cell death in rapidly dividing cancer cells.

Signaling Pathway: DNA Intercalation and Replication Disruption

Caption: this compound intercalates into the DNA double helix, disrupting DNA replication and leading to cell death.

Experimental Protocol: DNA Intercalation Assays

While specific experimental data for this compound is not available, the following are common methods used to study DNA intercalation:

-

UV-Visible Spectroscopy: Changes in the absorption spectrum of the drug upon binding to DNA can indicate an intercalative binding mode.

-

Fluorescence Spectroscopy: The quenching or enhancement of the drug's fluorescence in the presence of DNA can provide evidence of intercalation.

-

Viscometry: An increase in the viscosity of a DNA solution upon addition of the compound is a classic indicator of intercalation, as the DNA helix lengthens to accommodate the intercalator.

-

Molecular Docking: Computational modeling can be used to predict the binding mode of the drug with DNA at a molecular level.

Antimicrobial Activity

This compound has been noted to possess antimicrobial properties, though the specific mechanism of action against microbial targets has not been elucidated in the available literature.

Experimental Protocol: Antimicrobial Susceptibility Testing

Standard methods to determine the antimicrobial activity of a compound include:

-

Broth Dilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

-

Disk Diffusion Method: A paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the organism to the compound.

Preclinical Data

No detailed preclinical pharmacokinetic or toxicological data from animal models were available in the reviewed literature.

Conclusion and Future Directions

The available data on this compound, primarily from a single Phase I clinical trial, indicates a compound with a long half-life and a significant pharmacodynamic effect on cardiac repolarization. Its mechanism as a DNA intercalator provides a clear rationale for its antineoplastic potential. However, the lack of observed antitumor activity in the initial trial, coupled with the cardiotoxicity, has limited its clinical development.

For future research, the following areas are critical:

-

Elucidation of the Antimicrobial Mechanism: Detailed studies are needed to understand how this compound exerts its antimicrobial effects.

-

Preclinical Pharmacokinetic and Toxicology Studies: Comprehensive animal studies would be necessary to better understand the absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clearer safety margin.

-

Structural Modification: Medicinal chemistry efforts could focus on modifying the this compound structure to reduce cardiotoxicity while retaining or enhancing its DNA intercalating and potential antimicrobial activities.

-

Combination Therapies: Investigating this compound in combination with other agents that may synergize with its mechanism of action could be a viable strategy.

This guide summarizes the current state of knowledge on the pharmacokinetics and pharmacodynamics of this compound. It highlights the need for further research to fully characterize its therapeutic potential and address its safety concerns.

Nocodazole: A Technical Guide to its Early-Stage Therapeutic Research

Acodazole: An Inquiry into its Therapeutic Potential Reveals a Sparsely Documented History

An extensive review of publicly accessible scientific literature and databases reveals a significant scarcity of early-stage research on the therapeutic potential of this compound. While the compound is identified as a synthetic imidazoquinoline with antineoplastic properties, its exploration appears to be extremely limited.

Initial Findings on this compound:

According to the PubChem database, this compound is described as a DNA intercalator, a mechanism that disrupts DNA replication in cancer cells. However, the same source notes an association with significant cardiotoxicity, a factor that may have curtailed its development and the publication of further research[1]. DrugBank categorizes this compound as an experimental small molecule, but does not provide any data on its pharmacology, mechanism of action, or clinical studies[2]. The CAS Common Chemistry database provides chemical identifiers for this compound hydrochloride but no links to research literature on its biological activity[3].

Due to this lack of available data, it is not feasible to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested.

An Alternative Focus: Nocodazole, a Well-Studied Antineoplastic Agent

In contrast to this compound, a significant body of research is available for Nocodazole , a compound with a similar-sounding name and established antineoplastic properties. Nocodazole is a microtubule-destabilizing agent and serves as an excellent case study for early-stage therapeutic research. This guide will proceed by focusing on Nocodazole to fulfill the user's request for a detailed technical overview.

Audience: Researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

Nocodazole is a synthetic benzimidazole derivative that acts as a potent, reversible inhibitor of microtubule polymerization[4][5][6]. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape[4]. By binding to β-tubulin, a subunit of microtubules, Nocodazole disrupts their dynamic assembly and disassembly, leading to a cascade of cellular effects[5][7].

The primary antineoplastic effect of Nocodazole stems from its ability to interfere with the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle[4][7]. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells[4][8].

Beyond its effects on microtubules, some studies suggest Nocodazole may have other microtubule-independent mechanisms, such as inhibiting the Wnt signaling pathway by stimulating the expression of LATS2[4]. It has also been shown to inhibit several cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET[9].

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies on Nocodazole, providing insights into its potency and cellular effects.

Table 1: In Vitro Efficacy of Nocodazole in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| RPMI8226-S | Multiple Myeloma | 60 nM | 48 hours | [10] |

| RPMI8226-Dox40 | Doxorubicin-resistant Multiple Myeloma | 25 nM | 48 hours | [10] |

| RPMI8226-MR20 | Melphalan-resistant Multiple Myeloma | 80 nM | 48 hours | [10] |

| RPMI8226-LR5 | Lenalidomide-resistant Multiple Myeloma | 60 nM | 48 hours | [10] |

| MM.1S | Multiple Myeloma | 65 nM | 48 hours | [10] |

| MM.1R | Dexamethasone-resistant Multiple Myeloma | 60 nM | 48 hours | [10] |

| Chronic Lymphocytic Leukaemia (CLL) cells | Chronic Lymphocytic Leukaemia | ≤16 µM | Not Specified | [11] |

Table 2: Effects of Nocodazole on Microtubule Dynamics

| Parameter | Concentration Range | Effect | Cell Type/System | Reference |

| Elongation Velocity | 4 - 400 nM | Dose-dependent decrease | Newt lung epithelial cells | [12][13] |

| Shortening Velocity | 4 - 400 nM | Dose-dependent decrease | Newt lung epithelial cells | [12][13] |

| Catastrophe Frequency | 4 - 400 nM | Increased | Newt lung epithelial cells | [12][13] |

| Rescue Frequency | 4 nM - 12 µM | Decreased | In vitro (purified tubulin) | [12] |

| Microtubule Turnover | Nanomolar concentrations | Overall decrease | Interphase cells & in vitro | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving Nocodazole.

Cell Cycle Synchronization using Nocodazole

This protocol is widely used to enrich a population of cells in the G2/M phase.

Objective: To arrest cells in mitosis for cell cycle analysis or subsequent release for synchronous progression through G1 and S phases.

Materials:

-

Cell culture medium appropriate for the cell line

-

Nocodazole stock solution (e.g., 1 mg/mL in DMSO)[9]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Flow cytometer

-

Propidium iodide (PI) staining solution

-

RNase A

Procedure for Adherent Cells (e.g., U2OS):

-

Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to attach and grow for 24 hours.

-

Add Nocodazole to the culture medium to a final concentration of 40-100 ng/mL[4]. The optimal concentration and duration should be determined empirically for each cell line[14][15].

-

Incubate the cells for 12-18 hours[4].

-

For analysis of mitotic arrest: a. Harvest the cells. Mitotic cells, being rounded, can be selectively detached by gentle shaking of the culture dish. b. Collect the detached cells by centrifugation. c. Wash the cells with PBS. d. Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping[15]. e. Stain the cells with PI/RNase A solution and analyze by flow cytometry to confirm G2/M arrest.

-

For release from mitotic arrest: a. Gently wash the cells twice with pre-warmed, drug-free medium to remove the Nocodazole. b. Add fresh, pre-warmed medium. c. Culture the cells and collect them at various time points to analyze their progression through the subsequent phases of the cell cycle[16].

In Vitro Microtubule Polymerization Assay

Objective: To assess the direct effect of Nocodazole on the assembly of purified tubulin.

Materials:

-

Purified tubulin

-

GTP

-

Glycerol

-

Assembly buffer (e.g., PEM buffer)

-

Nocodazole at various concentrations

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and assembly buffer on ice.

-

Add Nocodazole or a vehicle control (DMSO) to the reaction mixtures.

-

Transfer the mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of Nocodazole-treated samples to the control to determine the inhibitory effect. Nocodazole is expected to completely block the self-assembly of tubulin[17].

Visualization of Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key cellular pathways and experimental designs related to Nocodazole research.

Nocodazole's Mechanism of Action

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Nocodazole - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cellron.com [cellron.com]

- 7. stemcell.com [stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. Nocodazole | Cell Signaling Technology [cellsignal.com]

- 10. ashpublications.org [ashpublications.org]

- 11. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro [pubmed.ncbi.nlm.nih.gov]

- 13. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 15. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 16. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Acodazole: A Resurfacing Candidate in the Quest for Novel Antimicrobial Agents

An In-depth Technical Guide on the Antimicrobial Potential of a Synthetic Imidazoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole, a synthetic imidazoquinoline derivative, initially explored for its antineoplastic properties, presents a compelling case for re-evaluation as a potential antimicrobial agent. While its development was halted due to cardiotoxicity in a Phase I clinical trial for cancer, the fundamental mechanism of action—DNA intercalation—is a well-established strategy for combating microbial pathogens. This technical guide synthesizes the available, albeit limited, information on this compound, outlining its known characteristics, hypothesized antimicrobial mechanism, and the general experimental frameworks required to rigorously assess its therapeutic potential in an era of mounting antimicrobial resistance.

Introduction

The relentless rise of multidrug-resistant microorganisms constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent exploration of novel chemical scaffolds and therapeutic strategies. This compound (NSC 305884), a synthetic compound belonging to the imidazoquinoline class, was identified in the late 20th century as possessing both antimicrobial and antineoplastic properties. A Phase I clinical trial was initiated to evaluate its efficacy as a cancer therapeutic. However, the trial was terminated due to observations of cardiotoxicity, specifically Q-Ti interval prolongation. Consequently, comprehensive investigations into its antimicrobial potential were not pursued. Given the pressing need for new antimicrobial agents, this document revisits this compound, proposing a systematic evaluation of its efficacy against a broad spectrum of microbial pathogens.

Chemical and Physical Properties

Hypothesized Antimicrobial Mechanism of Action: DNA Intercalation

The primary proposed mechanism of action for this compound's biological activity is its function as a DNA intercalating agent. This mechanism is shared by several established anticancer and antimicrobial drugs.

Signaling Pathway: DNA Intercalation and its Consequences

Acodazole (NSC 305884): A Technical Whitepaper on its Historical Development and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole (NSC 305884) is a synthetic imidazoquinoline derivative that emerged from anticancer drug discovery programs. Identified by the National Cancer Institute (NCI) with the designation NSC 305884, this compound was investigated for its potential as an antineoplastic and antimicrobial agent. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cell death. Despite showing some preclinical promise, its development was hampered by a lack of significant antitumor activity in early clinical trials and the observation of dose-limiting cardiotoxicity. This technical guide provides a comprehensive overview of the historical development, discovery, and preclinical evaluation of this compound, presenting available quantitative data, experimental methodologies, and a depiction of its proposed mechanism of action.

Introduction

The quest for novel chemotherapeutic agents has led to the exploration of diverse chemical scaffolds capable of interacting with cellular macromolecules. Among these, DNA intercalators represent a significant class of anticancer drugs. These molecules insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with fundamental cellular processes such as replication and transcription. The imidazoquinoline core, a heterocyclic aromatic structure, has been a scaffold of interest in the development of such agents. This compound, chemically known as N-methyl-N-(4-((7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino)phenyl)acetamide, is a synthetic compound belonging to this class. It was assigned the NSC number 305884 by the National Cancer Institute, indicating its inclusion in their extensive screening program for potential anticancer agents. Early studies also suggested that this compound possessed antimicrobial properties.

Historical Development and Discovery

A significant milestone in its development was a Phase I clinical trial and pharmacokinetic evaluation published in 1987.[1][2] This study aimed to determine the maximum tolerated dose, characterize the toxicity profile, and understand the pharmacokinetic behavior of this compound in patients with advanced solid tumors. The trial confirmed its identity as a synthetic imidazoquinoline and noted its dual antineoplastic and antimicrobial properties.[1][2]

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound (NSC 305884) is not explicitly described in the available literature. However, based on the general synthesis of imidazo[4,5-f]quinolines, a plausible synthetic route can be postulated. The synthesis of related 9-amino-imidazo[4,5-f]quinolines often involves the construction of the tricyclic imidazoquinoline core followed by the introduction of the amino side chain.

A general workflow for the synthesis of such compounds is depicted below:

Caption: A generalized synthetic workflow for imidazo[4,5-f]quinoline derivatives.

Mechanism of Action: DNA Intercalation

The primary proposed mechanism of action for this compound's antineoplastic and antimicrobial effects is its ability to act as a DNA intercalator. The planar aromatic structure of the imidazoquinoline ring system is crucial for this activity, allowing it to slip between the base pairs of the DNA double helix.

This intercalation process is believed to lead to several downstream cellular consequences:

-

Structural Distortion of DNA: The insertion of this compound physically unwinds and lengthens the DNA helix, altering its conformation.

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of new DNA and RNA.

-

Induction of DNA Damage Response: The cell's DNA repair machinery may recognize the intercalated complex as a form of DNA damage, potentially triggering cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed signaling pathway for this compound's cytotoxic effects.

Preclinical and Clinical Data

In Vitro Antineoplastic Activity

Quantitative data on the in vitro cytotoxicity of this compound against a comprehensive panel of cancer cell lines is not extensively detailed in published literature. Such data would typically be presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Antimicrobial Activity

This compound was noted to have antimicrobial properties, though specific minimum inhibitory concentration (MIC) values against a range of bacteria and fungi are not well-documented in publicly available sources.

Phase I Clinical Trial

A Phase I clinical trial provided the most detailed publicly available data on this compound. The study involved 33 patients with various advanced cancers.

Table 1: Phase I Clinical Trial Dosing and Patient Characteristics

| Parameter | Value |

| Number of Patients | 33 |

| Number of Courses | 51 |

| Dose Range | 20 - 888 mg/m²/week |

| Administration Route | 1-hour intravenous infusion |

| Dosing Schedule | Once weekly for 4 weeks |

Table 2: Observed Toxicities in the Phase I Clinical Trial

| Toxicity | Severity |

| Nausea and Vomiting | Mild to Moderate |

| Infusion Site Burning and Erythema | Moderate |

| Q-Ti Prolongation on Electrocardiogram | Observed |

| Polymorphic Ventricular Tachycardia | Observed at 1184 mg/m² |

A key finding of the trial was the dose-limiting cardiotoxicity, specifically the prolongation of the Q-Ti interval on the electrocardiogram, which can increase the risk of serious cardiac arrhythmias.[1][2]

Pharmacokinetics

The Phase I trial also provided important pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Terminal Half-life (t½) | 20.7 hours |

| Clearance Mechanism | Primarily nonrenal |

The long half-life indicates that the drug remains in the body for a significant period after administration.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the cited literature. However, standard methodologies for the key assays are described below.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against drug concentration.

General Protocol for DNA Intercalation Assay (e.g., Ethidium Bromide Displacement Assay)

-

DNA Preparation: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

-

Ethidium Bromide Binding: Ethidium bromide, a fluorescent DNA intercalator, is added to the DNA solution, and the baseline fluorescence is measured.

-

This compound Titration: Increasing concentrations of this compound are added to the DNA-ethidium bromide complex.

-

Fluorescence Measurement: The fluorescence is measured after each addition of this compound.

-

Data Analysis: A decrease in fluorescence indicates the displacement of ethidium bromide from the DNA by this compound, confirming its intercalating activity. The binding affinity can be calculated from the quenching data.

Conclusion

This compound (NSC 305884) represents an early effort in the exploration of imidazoquinolines as potential anticancer agents. Its development was based on its presumed mechanism of action as a DNA intercalator. While the compound exhibited both antineoplastic and antimicrobial properties in preclinical settings, its clinical development was ultimately halted due to a combination of insufficient antitumor efficacy at tolerable doses and significant cardiotoxicity. The historical data available for this compound serves as a valuable case study for drug development professionals, highlighting the importance of thorough preclinical evaluation and the challenges of translating in vitro activity into clinical success. Further research into the imidazoquinoline scaffold has since led to the development of other compounds with different biological activities, demonstrating the versatility of this chemical class.

References

Methodological & Application

Application Notes and Protocols for Nocodazole Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.